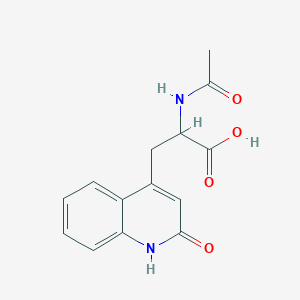

2-Acetylamino-3-(2-quinolon-4-yl)propionic acid

Description

BenchChem offers high-quality 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-acetamido-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-8(17)15-12(14(19)20)6-9-7-13(18)16-11-5-3-2-4-10(9)11/h2-5,7,12H,6H2,1H3,(H,15,17)(H,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCNPVJWQKMATF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=O)NC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid, a substituted amino acid with potential applications in medicinal chemistry and drug development. The quinolone scaffold is a privileged structure in numerous biologically active compounds. This document outlines a plausible and detailed synthetic pathway, drawing upon established chemical transformations, and provides a thorough guide to the analytical techniques required to confirm the identity, purity, and structure of the target compound.

Introduction and Rationale

Quinolone derivatives are a significant class of heterocyclic compounds, renowned for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. The incorporation of an amino acid moiety, specifically a protected propionic acid side chain at the 4-position of the 2-quinolone core, offers an intriguing scaffold for the development of novel therapeutic agents. The acetylamino group provides a handle for further functionalization and can influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide details a robust synthetic approach and the requisite analytical characterization for this promising compound.

Proposed Synthetic Pathway

A multi-step synthesis is proposed, commencing with the formation of a key intermediate, 4-(halomethyl)-2-quinolone, followed by the introduction of the acetamidopropionic acid side chain via a malonic ester synthesis.

Step 1: Synthesis of 4-(Chloromethyl)quinolin-2(1H)-one

The synthesis of the key intermediate, 4-(chloromethyl)quinolin-2(1H)-one, can be achieved from acetoacetanilide through a Vilsmeier-Haack type reaction. This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to effect a cyclization and chlorination in a one-pot procedure.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place acetoacetanilide in a suitable solvent such as chloroform.

-

Cool the mixture in an ice bath.

-

Slowly add a pre-mixed solution of phosphorus oxychloride and dimethylformamide (the Vilsmeier reagent) to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 4-(chloromethyl)quinolin-2(1H)-one.

Step 2: Alkylation of Diethyl Acetamidomalonate

The propionic acid backbone is introduced via a malonic ester synthesis. The acidic α-hydrogen of diethyl acetamidomalonate is deprotonated by a base to form a nucleophilic enolate, which then displaces the chloride from 4-(chloromethyl)quinolin-2(1H)-one.

Experimental Protocol:

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to ethanol under an inert atmosphere.

-

To this solution, add diethyl acetamidomalonate dropwise at room temperature.

-

After stirring for a short period, add a solution of 4-(chloromethyl)quinolin-2(1H)-one in a suitable solvent like DMF or ethanol.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate[1].

Step 3: Hydrolysis and Decarboxylation

The final step involves the hydrolysis of the two ester groups of the malonate intermediate, followed by decarboxylation of the resulting malonic acid derivative upon heating to yield the target compound. This can be achieved under either acidic or basic conditions.

Experimental Protocol (Acid Hydrolysis):

-

Suspend the crude diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate in a solution of concentrated hydrochloric acid.

-

Heat the mixture under reflux for several hours. The hydrolysis of both the ester and amide groups will occur, followed by decarboxylation.

-

Cool the reaction mixture, which may result in the precipitation of the product as its hydrochloride salt.

-

To obtain the free amino acid, neutralize the solution with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid, which will cause it to precipitate.

-

Filter the solid, wash with cold water and then a small amount of ethanol, and dry under vacuum.

Note on Selectivity: To retain the N-acetyl group, a milder basic hydrolysis using a reagent like lithium hydroxide in a mixture of THF and water at room temperature can be employed to selectively hydrolyze the esters. Subsequent careful acidification and gentle heating would then induce decarboxylation.

Characterization of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is crucial for confirming the presence of all the structural components. The aromatic protons of the quinolone ring will appear in the downfield region (typically δ 7.0-8.0 ppm). The vinyl proton at the 3-position of the quinolone will likely appear as a singlet. The CH and CH₂ protons of the propionic acid side chain will show characteristic splitting patterns. The acetyl methyl group will be a sharp singlet around δ 2.0 ppm, and the amide and carboxylic acid protons will appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbons of the quinolone, amide, and carboxylic acid will be in the most downfield region (δ 160-180 ppm). The aromatic and vinyl carbons will resonate in the δ 110-150 ppm range, while the aliphatic carbons of the propionic acid side chain and the acetyl methyl group will be found in the upfield region.

| Predicted Chemical Shifts (ppm) | ¹H NMR | ¹³C NMR |

| Quinolone Ring | ||

| Aromatic CHs | 7.0 - 8.0 | 115 - 140 |

| C3-H | ~6.5 | ~120 |

| C4-CH₂ | ~3.0 | ~35 |

| C2=O | - | ~165 |

| Quaternary Carbons | - | 120 - 150 |

| Propionic Acid Side Chain | ||

| α-CH | ~4.5 | ~55 |

| β-CH₂ | ~3.0 | ~35 |

| COOH | >10 (broad) | ~175 |

| Acetyl Group | ||

| NH | ~8.0 (broad) | - |

| CH₃ | ~2.0 | ~23 |

| C=O | - | ~170 |

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid (C₁₄H₁₄N₂O₄), the expected monoisotopic mass is approximately 274.09 g/mol . Common fragmentation patterns for quinolone carboxylic acids involve the loss of water (-18 Da), carbon monoxide (-28 Da), and the carboxylic acid group (-45 Da).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is the primary method for assessing the purity of the final compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like formic acid or ammonium acetate in water) and an organic solvent (acetonitrile or methanol) is typically used. The purity is determined by the peak area percentage of the main component.

Experimental Protocol for HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is often optimal. For example, starting with 95% aqueous formic acid (0.1%) and 5% acetonitrile, and ramping up to 95% acetonitrile over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the quinolone chromophore absorbs strongly (e.g., 254 nm or 330 nm).

-

Injection Volume: 10-20 µL of a dilute solution of the compound in the mobile phase.

Experimental Workflow and Data Interpretation

A systematic approach to characterization is crucial. After the final synthetic step, the crude product should be purified, typically by recrystallization or column chromatography. The purity of the isolated compound is then assessed by HPLC. If the purity is satisfactory (generally >95%), structural elucidation is performed using NMR and mass spectrometry. The obtained spectral data should be carefully analyzed and compared with the predicted values to unequivocally confirm the structure of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid. The proposed synthetic route is based on well-established and reliable chemical reactions. The comprehensive characterization protocol, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of the final product's identity, purity, and structure. This information is intended to empower researchers in their efforts to explore the potential of novel quinolone-amino acid conjugates in the field of drug discovery and development.

References

-

PubChem. Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate. National Center for Biotechnology Information. [Link][1]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylamino-3-(2-quinolon-4-yl)propionic acid, a notable derivative of the quinolone scaffold, has garnered attention within the scientific community, primarily as a known impurity and potential metabolite of Rebamipide[1][2]. Rebamipide is a gastroprotective agent used in the management of gastritis and gastric ulcers[]. Understanding the physicochemical properties of this compound is paramount for researchers in drug development, quality control, and metabolic studies. This guide provides a comprehensive overview of its physical and chemical characteristics, supported by established analytical methodologies.

Chemical Identity and Structure

2-Acetylamino-3-(2-quinolon-4-yl)propionic acid is characterized by a quinolone core linked to an N-acetylated alanine side chain. The quinolone moiety is a bicyclic aromatic heterocycle, which is a common feature in many pharmacologically active compounds[4]. The presence of a carboxylic acid, an amide, and a lactam within the quinolone ring system defines its chemical behavior and physical properties.

Molecular Structure:

Caption: Molecular structure of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| CAS Number | 681806-75-7 | [1][5] |

| Molecular Formula | C₁₄H₁₄N₂O₄ | [1] |

| Molecular Weight | 274.28 g/mol | [1] |

| Purity | ≥98% (commercially available) | [1] |

Physical Properties

The physical properties of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid are crucial for its handling, formulation, and analytical characterization. While specific experimental data for this compound is not widely published, estimations can be made based on the properties of structurally related compounds, such as N-acetylated amino acids and quinolone derivatives.

Table 2: Physical Property Data

| Property | Value/Observation | Basis of Information |

| Melting Point | Expected to be a high melting solid, likely >200 °C. | Based on related N-acetylated amino acids like N-acetylglycine (207-209 °C)[6] and N-acetyl-L-lysine (256-258 °C)[7], and quinolone derivatives which often have high melting points[8]. |

| Appearance | Likely a white to off-white crystalline powder. | General appearance of similar organic acids and amino acid derivatives. |

| Solubility | - Water: Sparingly soluble. - Alcohols (Methanol, Ethanol): Slightly soluble. - Dimethyl Sulfoxide (DMSO): Soluble. - Dimethylformamide (DMF): Soluble. - Non-polar organic solvents: Insoluble. | Quinolone derivatives generally exhibit low solubility in water and higher solubility in polar aprotic solvents like DMSO and DMF[8][9]. The presence of the carboxylic acid and amide groups suggests some solubility in alcohols. |

Chemical Properties and Reactivity

The chemical properties are dictated by the functional groups present in the molecule: the carboxylic acid, the amide, the lactam within the quinolone ring, and the aromatic system.

Acidity (pKa)

The molecule possesses two primary acidic protons: one on the carboxylic acid group and one on the amide nitrogen of the quinolone ring. The carboxylic acid proton is expected to be the more acidic of the two.

-

pKa (Carboxylic Acid): The pKa of the carboxylic acid group is estimated to be in the range of 3-5. This is consistent with the pKa values of other N-acetylated amino acids[10].

-

pKa (Quinolone NH): The acidity of the lactam NH proton in 2-quinolones is significantly lower, with pKa values typically being much higher and less likely to dissociate under physiological conditions[4].

Stability

-

pH Stability: Quinolone derivatives can be susceptible to degradation under strongly acidic or basic conditions, which can lead to hydrolysis of the amide and lactam functionalities.

-

Thermal Stability: As a crystalline solid with an expected high melting point, the compound is likely to be thermally stable under standard laboratory conditions.

-

Light Stability: The quinolone ring system contains chromophores that may absorb UV light, potentially leading to photodegradation upon prolonged exposure.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid. While a full experimental spectrum for this specific molecule is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons (Quinolone Ring): Multiple signals in the range of δ 7.0-8.5 ppm[11][12][13]. - CH and CH₂ Protons (Alanine Side Chain): Signals in the range of δ 3.0-5.0 ppm. - Acetyl CH₃ Protons: A singlet around δ 2.0 ppm. - NH Protons (Amide and Lactam): Broad singlets, with chemical shifts dependent on solvent and concentration[11]. - Carboxylic Acid OH Proton: A broad singlet at a downfield chemical shift (>10 ppm), often not observed in protic solvents. |

| ¹³C NMR | - Carbonyl Carbons (Carboxylic Acid, Amide, Lactam): Signals in the range of δ 160-180 ppm[14][15][16][17]. - Aromatic and Heteroaromatic Carbons (Quinolone Ring): Multiple signals between δ 110-150 ppm[15][18]. - Aliphatic Carbons (Alanine Side Chain): Signals in the range of δ 20-60 ppm. - Acetyl CH₃ Carbon: A signal around δ 20-25 ppm. |

| FTIR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹[19]. - N-H Stretch (Amide and Lactam): A band around 3200-3400 cm⁻¹[14][20]. - C-H Stretch (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹. - C=O Stretch (Carboxylic Acid, Amide, Lactam): Strong, distinct bands between 1600-1750 cm⁻¹[14][20][21]. - C=C and C=N Stretch (Aromatic Ring): Bands in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion Peak [M+H]⁺: Expected at m/z 275.09. - [M-H]⁻: Expected at m/z 273.08. - Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the acetyl group, the carboxylic acid group, and cleavage of the side chain. |

Experimental Protocols

The following are generalized protocols for determining the key physical and chemical properties of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

Workflow for Melting Point Determination:

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Assessment

A qualitative assessment of solubility in various solvents is a fundamental step.

Step-by-Step Protocol:

-

Place approximately 1-2 mg of the compound into a small vial.

-

Add 0.5 mL of the desired solvent (e.g., water, methanol, DMSO).

-

Vortex the mixture for 1-2 minutes.

-

Visually inspect for dissolution. Classify as soluble, slightly soluble, or insoluble.

pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong base and monitoring the pH.

Workflow for pKa Determination:

Caption: Workflow for determining the pKa of an acidic compound by potentiometric titration.

Conclusion

2-Acetylamino-3-(2-quinolon-4-yl)propionic acid is a molecule of significant interest due to its relationship with the pharmaceutical agent Rebamipide. This guide has synthesized available data and provided estimations based on structurally similar compounds to offer a comprehensive profile of its physical and chemical properties. The outlined experimental protocols provide a framework for researchers to determine these properties with high fidelity. A thorough understanding of these characteristics is essential for advancing research in areas where this compound is relevant, including drug metabolism, impurity profiling, and the development of new quinolone-based therapeutic agents.

References

-

Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data. [Link]

-

N.M.R. Spectral Studies of Some Quinolone Derivatives. Part II.1 Further Studies of the Effect of Substitution on the Degree of Hydrogen Bonding. Taylor & Francis Online. [Link]

-

Showing metabocard for N-Acetyl-L-methionine (HMDB0011745). Human Metabolome Database. [Link]

-

FTIR signals of n-acetyl l-cysteine. ResearchGate. [Link]

-

Novel Quinolone Derivatives: Synthesis and Antioxidant Activity. National Center for Biotechnology Information. [Link]

-

N-acetyl-L-methionine | C7H13NO3S | CID 448580. PubChem. [Link]

-

Showing metabocard for Acetylglycine (HMDB0000532). Human Metabolome Database. [Link]

-

Table 3 1 H NMR chemical shifts and line widths of the free quinolones... ResearchGate. [Link]

-

N.M.R. Spectral Studies of Some Quinolone Derivatives. Part V. Further Studies of the Carbon-13 Magnetic Resonance Spectra of 2- and 4-Quinolone Derivatives. Taylor & Francis Online. [Link]

-

(PDF) Synthesis and Evaluation of Thermodynamic Solubility of Triazolo Quinolone Class Derivatives in Various Solvents at 298.15-328.15 K. ResearchGate. [Link]

-

13 C NMR Chemical shifts of compounds 1-12. ResearchGate. [Link]

-

Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. ACS Publications. [Link]

-

Acetylglycine | C4H7NO3 | CID 10972. PubChem. [Link]

-

N-acetyl-D-proline (YMDB00833). Yeast Metabolome Database. [Link]

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]

-

Rebamipide | C19H15ClN2O4 | CID 5042. PubChem. [Link]

-

2,5-DIMETHYL-4-QUINOLONE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Acid-base behavior of quinolones in aqueous acetonitrile mixtures. SciSpace. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

-

Rebamipide-impurities. Pharmaffiliates. [Link]

-

Rebamipide. New Drug Approvals. [Link]

-

Acid–base and coordination properties of 2-phenyl-3-hydroxy-4-quinolones in aqueous media. ResearchGate. [Link]

-

Showing Compound N-Alpha-acetyllysine (FDB022051). FooDB. [Link]

-

Solvent-Free Synthesis of Quinolone Derivatives. ResearchGate. [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. [Link]

-

13C - NMR Absorptions of Major Functional Groups. NIST. [Link]

-

Synthesis and Characterization of Bioactive Oligoitaconates with Amino Acid Functional Groups for Tissue Engineering. MDPI. [Link]

-

Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. National Center for Biotechnology Information. [Link]

-

Rebamipide nanocrystal with improved physicomechanical properties and its assessment through bio-mimicking 3D intestinal permeability model. Taylor & Francis Online. [Link]

-

FTIR Functional Group Database Table with Search. InstaNANO. [Link]

-

The principal FTIR peaks for the proteins studied. ResearchGate. [Link]

-

N-Acetyl-L-Lysine | C8H16N2O3 | CID 92907. PubChem. [Link]

-

Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Publications. [Link]

-

Gas-phase FT-IR-spectra of natural amino acids. ResearchGate. [Link]

-

Showing metabocard for N-Acetyl-L-alanine (HMDB0000766). Human Metabolome Database. [Link]

-

Synthesis of novel 2-quinolone derivatives. Academic Journals. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 4. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid | 681806-75-7 [chemicalbook.com]

- 6. Acetylglycine | C4H7NO3 | CID 10972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Acetyl-L-Lysine | C8H16N2O3 | CID 92907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Showing Compound N-Alpha-acetyllysine (FDB022051) - FooDB [foodb.ca]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. repository.uncw.edu [repository.uncw.edu]

- 14. Novel Quinolone Derivatives: Synthesis and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. compoundchem.com [compoundchem.com]

- 17. 13C - NMR Absorptions of Major Functional Groups | NIST [nist.gov]

- 18. researchgate.net [researchgate.net]

- 19. instanano.com [instanano.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Predictive Spectroscopic and Analytical Guide to 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic and analytical characteristics of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid (CAS No. 681806-75-7). In the absence of publicly available experimental data, this document serves as an in-depth resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we present a detailed forecast of the compound's spectral features. This guide is structured to not only predict spectroscopic data but also to provide robust, field-proven methodologies for its empirical validation. The protocols described herein are designed as self-validating systems, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid

2-Acetylamino-3-(2-quinolon-4-yl)propionic acid is a notable heterocyclic compound featuring a quinolin-2-one core linked to an N-acetylated amino acid moiety. The quinolone scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities. This particular derivative, with its amino acid side chain, presents an intriguing candidate for drug discovery and development, potentially as a building block in peptide synthesis or as a standalone pharmacologically active agent.

Given its potential, a thorough understanding of its chemical structure and purity is paramount. Spectroscopic techniques are the cornerstone of such characterization. This guide will provide a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS data, offering a valuable reference for its synthesis, purification, and identification.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid. These predictions are derived from the analysis of its constituent functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts are presented for both ¹H and ¹³C nuclei, with DMSO-d₆ as the anticipated solvent of choice due to the presence of exchangeable protons (NH and OH).

Predicted ¹H NMR Data (in DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | br s | 1H | COOH | The carboxylic acid proton is expected to be highly deshielded and will appear as a broad singlet. |

| ~11.6 | s | 1H | N1-H (Quinolinone) | The amide proton of the quinolinone ring is typically observed as a sharp singlet in this downfield region. |

| ~8.2 | d | 1H | N-H (Acetylamino) | The amide proton of the N-acetyl group will likely appear as a doublet due to coupling with the adjacent methine proton. |

| ~7.9 | d | 1H | H-5 | Aromatic proton on the quinolinone ring, expected to be a doublet. |

| ~7.6 | t | 1H | H-7 | Aromatic proton on the quinolinone ring, expected to be a triplet. |

| ~7.3 | d | 1H | H-8 | Aromatic proton on the quinolinone ring, expected to be a doublet. |

| ~7.2 | t | 1H | H-6 | Aromatic proton on the quinolinone ring, expected to be a triplet. |

| ~6.5 | s | 1H | H-3 | Vinylic proton of the quinolinone ring, expected to be a singlet. |

| ~4.5 | m | 1H | α-CH | The methine proton of the propionic acid side chain, expected to be a multiplet due to coupling with the adjacent methylene and NH protons. |

| ~3.2 | m | 2H | β-CH₂ | The methylene protons of the propionic acid side chain, expected to be a multiplet. |

| ~1.9 | s | 3H | COCH₃ | The methyl protons of the acetyl group will appear as a sharp singlet. |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173 | COOH | The carboxylic acid carbon is expected in this downfield region. |

| ~170 | COCH₃ | The amide carbonyl carbon of the acetyl group. |

| ~162 | C-2 (Quinolinone) | The carbonyl carbon of the quinolinone ring. |

| ~141 | C-8a | Quaternary carbon of the quinolinone ring. |

| ~139 | C-4 | Quaternary carbon of the quinolinone ring, deshielded by the attachment of the side chain. |

| ~131 | C-7 | Aromatic CH carbon of the quinolinone ring. |

| ~128 | C-5 | Aromatic CH carbon of the quinolinone ring. |

| ~123 | C-4a | Quaternary carbon of the quinolinone ring. |

| ~122 | C-6 | Aromatic CH carbon of the quinolinone ring. |

| ~120 | C-3 | Vinylic CH carbon of the quinolinone ring. |

| ~116 | C-8 | Aromatic CH carbon of the quinolinone ring. |

| ~52 | α-CH | The methine carbon of the propionic acid side chain. |

| ~35 | β-CH₂ | The methylene carbon of the propionic acid side chain. |

| ~23 | COCH₃ | The methyl carbon of the acetyl group. |

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. The data is predicted for a solid-state measurement (e.g., KBr pellet or ATR).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (Amides) |

| 3300-2500 | Strong, Very Broad | O-H stretching (Carboxylic acid dimer)[1][2][3][4][5] |

| ~1720 | Strong, Sharp | C=O stretching (Carboxylic acid)[1][2][3][4][5] |

| ~1660 | Strong, Sharp | C=O stretching (Quinolinone amide) |

| ~1640 | Strong, Sharp | C=O stretching (N-acetyl amide I band) |

| ~1600, ~1480 | Medium | C=C stretching (Aromatic ring) |

| ~1540 | Medium | N-H bending (N-acetyl amide II band) |

| ~1300 | Medium | C-O stretching (Carboxylic acid) |

| ~760 | Strong | C-H bending (Ortho-disubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) in positive ion mode is anticipated to be an effective ionization method.

Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 275.09 | [M+H]⁺ |

| 297.07 | [M+Na]⁺ |

| 257.08 | [M+H - H₂O]⁺ |

| 233.08 | [M+H - CH₂=C=O]⁺ (Loss of ketene) |

| 229.09 | [M+H - HCOOH]⁺ (Loss of formic acid) |

| 184.07 | [Quinolinone-CH₂-CH-NH₃]⁺ |

| 158.06 | [Quinolinone-CH₂]⁺ |

| 144.05 | [Quinolinone core]⁺ |

Experimental Protocols

To empirically validate the predicted data, the following detailed experimental protocols are recommended. These protocols are designed to be robust and provide high-quality data.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

-

Vortex the sample until fully dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a standard ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Causality Behind Experimental Choices:

-

DMSO-d₆ as Solvent: Chosen to dissolve the polar compound and to observe the exchangeable NH and OH protons, which would be lost in D₂O.

-

High-Field NMR: A higher field strength (≥400 MHz) provides better signal dispersion, which is crucial for resolving the complex aromatic and aliphatic regions of the spectrum.

-

Relaxation Delay: A sufficient relaxation delay is essential for accurate quantification through integration in ¹H NMR and for observing quaternary carbons in ¹³C NMR.

Workflow for NMR Analysis

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid

Abstract

This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid, a significant pharmaceutical intermediate. In the absence of a publicly available crystal structure, this document serves as a detailed, field-proven manual for researchers, scientists, and drug development professionals. It outlines the complete workflow from first principles: synthesis and purification, strategies for crystallization, collection and processing of diffraction data, and ultimately, the solution and refinement of the crystal structure. Each procedural step is accompanied by an in-depth rationale, grounding the experimental choices in established crystallographic theory and practice. This guide is designed to be a self-validating system, ensuring that the data generated is of the highest quality and the resulting structural model is both accurate and reliable.

Introduction: The Significance of Structural Elucidation

2-Acetylamino-3-(2-quinolon-4-yl)propionic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The quinolone moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including those with anticancer and anti-inflammatory properties[1][2][3][4][5]. The precise three-dimensional arrangement of atoms within this intermediate is critical as it dictates its reactivity, stability, and ultimately, the stereochemistry and conformation of the final API.

A definitive crystal structure provides invaluable information on:

-

Molecular Conformation: Understanding the intrinsic geometry, including bond lengths, bond angles, and torsion angles.

-

Intermolecular Interactions: Identifying hydrogen bonds, π-π stacking, and van der Waals forces that govern the crystal packing.

-

Solid-State Properties: Influencing solubility, dissolution rate, and stability, which are critical parameters in drug development.

-

Polymorphism: The ability to exist in multiple crystalline forms, each with different physicochemical properties.

This guide will navigate the user through the necessary steps to achieve a publication-quality crystal structure of the title compound.

Synthesis and Purification

A prerequisite for successful crystallization is the high purity of the starting material. The synthesis of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid can be approached through established synthetic routes for similar quinolone derivatives[][7][8]. A common synthetic pathway involves the reaction of a suitable quinolone precursor with an acetylamino-propionic acid derivative.

Purity Verification: Before attempting crystallization, the purity of the synthesized compound must be rigorously assessed. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To quantify the purity, aiming for >98%.

Impurities can act as nucleation inhibitors or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Crystallization Strategies: From Solution to Single Crystal

Obtaining diffraction-quality single crystals is often the most challenging step in structure determination. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form. For a molecule like 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid, which possesses both hydrogen bond donors (the carboxylic acid and amide N-H) and acceptors (the carbonyl and quinolone nitrogen), a variety of crystallization techniques should be explored[1].

Solvent Selection

A systematic solvent screening is the first step. The ideal solvent is one in which the compound has moderate solubility. Solvents to consider include:

-

Polar Protic Solvents: Ethanol, Methanol, Isopropanol

-

Polar Aprotic Solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Less Polar Solvents: Ethyl Acetate, Dichloromethane

Common Crystallization Techniques

A multi-pronged approach using several techniques simultaneously is recommended.

Table 1: Crystallization Techniques and Protocols

| Technique | Protocol | Rationale |

| Slow Evaporation | 1. Prepare a near-saturated solution of the compound in a suitable solvent. 2. Filter the solution to remove any particulate matter. 3. Place the solution in a small vial, cover it with a perforated cap (e.g., Parafilm with pinholes), and leave it undisturbed. | This is the simplest method. The slow removal of the solvent gradually increases the concentration, leading to supersaturation and crystal growth. It is effective for producing high-quality single crystals[1]. |

| Vapor Diffusion | Hanging Drop: 1. Dissolve the compound in a good solvent. 2. Place a small drop of this solution on a siliconized coverslip. 3. Invert the coverslip over a well containing a precipitant (a solvent in which the compound is poorly soluble). Sitting Drop: Similar to hanging drop, but the drop is placed on a pedestal within the well. | This is a highly controlled method that is particularly useful when only small amounts of the compound are available. The precipitant vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization. |

| Anti-Solvent Crystallization | 1. Dissolve the compound in a good solvent. 2. Slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes slightly turbid. 3. Add a small amount of the good solvent to redissolve the precipitate, then allow the solution to stand. | This method rapidly induces supersaturation. The key is the slow addition of the anti-solvent to control the rate of crystal nucleation and growth. |

| Slow Cooling | 1. Prepare a saturated solution at an elevated temperature. 2. Slowly cool the solution to room temperature or below. | The solubility of most compounds decreases with temperature. Slow cooling allows for the gradual formation of well-ordered crystals. |

The following diagram illustrates the general workflow for crystallization experiments.

Caption: General workflow for the crystallization of a novel compound.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable single crystal (typically 0.1-0.3 mm in size, with well-defined faces and no visible cracks) is obtained, it can be analyzed using a single-crystal X-ray diffractometer.

Data Collection

Protocol:

-

Crystal Mounting: The selected crystal is mounted on a goniometer head using a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

-

Preliminary Screening: A few initial diffraction images are collected to assess the crystal quality (e.g., spot shape, peak width) and to determine the unit cell parameters.

-

Data Collection Strategy: Based on the preliminary screening and the determined Bravais lattice, a data collection strategy is devised to measure the intensities of a complete and redundant set of unique reflections. Modern diffractometers automate this process.

-

Full Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded on a detector (e.g., CCD or CMOS).

The quality of the diffraction data is paramount for a successful structure solution.

Data Processing

The raw diffraction images are processed to yield a file containing the Miller indices (h,k,l) and the integrated intensity for each reflection. This process involves several steps:

-

Integration: The intensities of the diffraction spots are integrated, and the background is subtracted.

-

Scaling and Merging: Data from all images are scaled to a common reference frame to account for experimental variations. Symmetry-equivalent reflections are then merged to produce a final set of unique reflections.

-

Absorption Correction: A correction is applied to account for the absorption of X-rays by the crystal.

Several software suites are available for data processing, often integrated with the diffractometer control software.

Structure Solution and Refinement

With the processed diffraction data in hand, the next step is to determine the arrangement of atoms in the unit cell.

Structure Solution

The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted waves are measured, their phases are lost. Structure solution methods aim to determine these initial phases.

-

Direct Methods: These methods use statistical relationships between the intensities to derive the phases. They are highly effective for small molecules and are the most likely method to succeed for the title compound.

-

Patterson Methods: These are used when a heavy atom (e.g., bromine, iodine) is present in the structure.

Software such as SHELXS or SIR are commonly used for structure solution.

Structure Refinement

Once an initial structural model is obtained, it is refined against the experimental data using a least-squares minimization procedure. This iterative process improves the agreement between the observed and calculated structure factors.

Protocol using SHELXL or Olex2:

-

Initial Refinement: The positions and isotropic displacement parameters of the non-hydrogen atoms are refined.

-

Difference Fourier Map: A difference Fourier map is calculated to locate missing atoms and identify regions of positive and negative electron density. Hydrogen atoms can often be located in these maps.

-

Anisotropic Refinement: The displacement parameters of the non-hydrogen atoms are refined anisotropically, allowing them to be represented by ellipsoids.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a "riding model," although those involved in hydrogen bonding may be refined independently.

-

Final Refinement Cycles: The refinement is continued until the model converges, meaning that the shifts in the refined parameters are negligible.

The quality of the final model is assessed using several metrics, as summarized in the table below.

Table 2: Key Crystallographic Refinement Parameters

| Parameter | Description | Typical Target Value |

| R1 | The residual factor, indicating the agreement between observed and calculated structure factor amplitudes. | < 0.05 for high-quality data |

| wR2 | A weighted residual factor based on F². | < 0.15 |

| Goodness-of-Fit (GooF) | Should be close to 1.0 for a good model and appropriate weighting scheme. | ~1.0 |

| Max/Min Residual Density | The largest peaks and holes in the final difference Fourier map. | < ±0.5 e⁻/ų |

The following diagram illustrates the structure solution and refinement process.

Caption: Workflow for solving and refining a crystal structure.

Data Validation and Deposition

Before publication, the final crystallographic data should be validated. The International Union of Crystallography (IUCr) provides the checkCIF service, which automatically checks the Crystallographic Information File (CIF) for completeness, consistency, and potential issues. The CIF is a standard file format for reporting crystallographic data.

Upon completion, the crystal structure data should be deposited in a public database to ensure its accessibility to the scientific community. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.

Conclusion

The determination of the crystal structure of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid is an essential step in understanding its solid-state properties and its role as a pharmaceutical intermediate. While obtaining single crystals can be a matter of trial and error, a systematic and multi-faceted approach as outlined in this guide will maximize the chances of success. By following these field-proven protocols for crystallization, data collection, and structure refinement, researchers can generate a high-quality, reliable crystal structure, contributing valuable knowledge to the fields of medicinal chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid (Standard)-ä»·æ ¼-åæ°-å家-仪å¨è°± [ibook.antpedia.com]

- 7. Rebamipide Impurity 1 | 100342-53-8 | SynZeal [synzeal.com]

- 8. DK168288B1 - Analogous Process for the Preparation of Carbostyril Derivatives - Google Patents [patents.google.com]

Harnessing Chemical Synergy: The Therapeutic Potential of Novel Quinolone Propionic Acid Derivatives

An In-Depth Technical Guide

Preamble: A Vision for Hybrid Therapeutics

In the landscape of medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is a constant endeavor. The strategy of molecular hybridization—intelligently combining two or more pharmacophores into a single chemical entity—has emerged as a powerful tool for developing drugs with potentially improved affinity, efficacy, and safety profiles. This guide delves into the exciting frontier of quinolone propionic acid derivatives, a class of hybrid molecules born from the fusion of a historically potent antibacterial scaffold and a classic anti-inflammatory agent.

The quinolone core is a privileged structure, forming the backbone of a major class of synthetic antibiotics that have been instrumental in treating a wide range of bacterial infections for decades.[1][2][3] Their well-understood mechanism of action, targeting bacterial type II topoisomerases, provides a solid foundation for rational drug design.[4][5] Concurrently, the propionic acid moiety is the hallmark of many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), renowned for their ability to mitigate pain and inflammation.[6][7]

The convergence of these two pharmacophores is not a matter of simple chemical curiosity. It is a deliberate strategy aimed at creating synergistic molecules that may exhibit a unique spectrum of biological activities. By tethering a propionic acid derivative to a quinolone nucleus, we hypothesize the creation of novel agents capable of simultaneously addressing the intertwined pathologies of infection, inflammation, and even cellular proliferation. This guide provides a technical exploration of the synthesis, mechanisms, and profound biological potential of these innovative compounds, designed for the discerning researcher and drug development professional.

Chapter 1: The Synthetic Blueprint for Quinolone Propionic Acid Hybrids

The successful synthesis of novel derivatives is the gateway to exploring their biological function. The chemical linkage of a propionic acid side chain to a quinolone core can be achieved through several robust synthetic strategies, often involving the functionalization of specific positions on the quinolone ring, most commonly the C-7 position, which is known to be crucial for modulating biological activity.[8][9]

A common and effective approach involves a multi-step synthesis beginning with a functionalized quinolone core. For instance, a 7-amino or 7-hydroxy substituted fluoroquinolone can serve as a versatile starting material. The propionic acid moiety, activated as an acyl chloride or coupled using standard peptide coupling reagents (e.g., DCC, EDC/HOBt), can then be attached via an amide or ester linkage, respectively.

Illustrative Synthetic Workflow

The following diagram outlines a generalized, yet plausible, synthetic pathway for creating a quinolone propionic acid derivative. This process exemplifies the logical flow from starting materials to the final hybrid compound.

Caption: Generalized synthetic workflow for a novel quinolone propionic acid derivative.

Chapter 2: The Antimicrobial Frontier: Beyond Conventional Action

The foundational biological activity of the quinolone family is their potent antibacterial effect. This activity stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[10][11] Quinolones stabilize the transient double-strand breaks created by these enzymes, forming a toxic ternary complex of the drug, enzyme, and DNA, which ultimately leads to bacterial cell death.[4][12]

The introduction of a propionic acid moiety could modulate this activity in several ways. The altered lipophilicity and steric bulk may affect the drug's ability to penetrate the bacterial cell wall or its affinity for the enzyme's binding pocket.[13] Furthermore, this modification could be a strategy to circumvent existing resistance mechanisms, such as efflux pumps or target-site mutations.

Mechanism of Quinolone Antibacterial Action

The following diagram illustrates the established mechanism by which quinolones exert their bactericidal effects.

Caption: Mechanism of quinolone-induced bacterial cell death.

Experimental Protocol: Broth Microdilution for MIC Determination

To quantitatively assess the antibacterial potency of novel derivatives, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC). This protocol is self-validating through the inclusion of multiple controls.

Objective: To determine the lowest concentration of a novel quinolone propionic acid derivative that visibly inhibits the growth of a specific bacterial strain.

Materials:

-

Novel quinolone propionic acid derivatives (stock solutions in DMSO).

-

Standard antibiotic (e.g., Ciprofloxacin) as a positive control.

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

Step-by-Step Methodology:

-

Bacterial Inoculum Preparation:

-

Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into CAMHB.

-

Incubate at 37°C until the culture reaches the logarithmic growth phase, matching the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. The rationale for this precise concentration is to ensure reproducible results and comparability across different assays.

-

-

Compound Serial Dilution:

-

In a 96-well plate, perform a two-fold serial dilution of the novel compounds and the ciprofloxacin control. Typically, start from a concentration of 128 µg/mL down to 0.25 µg/mL.

-

This dilution series is critical for identifying the exact MIC value rather than just a range of activity.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the serially diluted compounds.

-

Include the following essential controls on each plate:

-

Growth Control: Wells with inoculum and media only (no compound) to ensure the bacteria are viable.

-

Sterility Control: Wells with media only (no inoculum or compound) to check for contamination.

-

Solvent Control: Wells with inoculum, media, and the highest concentration of DMSO used to ensure the solvent has no inhibitory effect.

-

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).

-

Data Presentation: Comparative Antimicrobial Activity

Quantitative data from antimicrobial testing should be summarized in a clear, comparative table.

| Compound | MIC (µg/mL) vs. S. aureus (ATCC 29213) | MIC (µg/mL) vs. E. coli (ATCC 25922) | MIC (µg/mL) vs. P. aeruginosa (ATCC 27853) |

| Novel Derivative 1 | 4 | 8 | 16 |

| Novel Derivative 2 | 2 | 4 | 8 |

| Ciprofloxacin | 0.5 | 0.25 | 1 |

Chapter 3: Anticancer Potential: Targeting Malignant Cells

The therapeutic utility of quinolone derivatives extends beyond infectious diseases into the realm of oncology.[12][14] Certain quinolones can target human topoisomerase II, an enzyme vital for cell division in rapidly proliferating cancer cells.[12][15] By poisoning this enzyme, these compounds can induce DNA damage, trigger cell cycle arrest, and ultimately lead to programmed cell death (apoptosis).[15][16] Other reported anticancer mechanisms for quinolone derivatives include the inhibition of tubulin polymerization and the modulation of protein kinase signaling pathways.[17][18]

A quinolone propionic acid derivative could offer a multi-pronged attack on cancer cells. The quinolone core could function as the topoisomerase poison, while the propionic acid tail, known for its anti-inflammatory properties, could help mitigate the chronic inflammation that often fuels cancer progression.

Signaling Pathway: Topoisomerase Inhibition-Induced Apoptosis

The diagram below outlines the molecular cascade initiated by topoisomerase inhibition, culminating in apoptosis.

Caption: Apoptotic pathway induced by quinolone-mediated topoisomerase II inhibition.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric, reliable, and widely used method to assess the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of novel derivatives against various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HeLa cervical).

-

Normal human cell line (e.g., HEK293) for selectivity assessment.

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO.

-

Positive control (e.g., Doxorubicin).

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well).

-

The choice of seeding density is crucial; too few cells will result in a weak signal, while too many can lead to overgrowth and inaccurate results.

-

Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the novel derivatives and doxorubicin in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

-

Incubate for 48-72 hours. The duration of treatment is determined based on the doubling time of the cell line and the expected mechanism of action.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. This step directly links the colorimetric output to cellular metabolic activity, a proxy for viability.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

IC₅₀ Calculation:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Data Presentation: Cytotoxicity and Selectivity Index

Results should be tabulated to compare the potency of the derivatives across different cell lines and to evaluate their selectivity.

| Compound | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. HEK293 (Normal) | Selectivity Index (SI)¹ |

| Novel Derivative 1 | 5.2 | 7.8 | > 50 | > 9.6 |

| Novel Derivative 2 | 1.8 | 2.5 | 45.0 | 25.0 |

| Doxorubicin | 0.9 | 1.2 | 8.5 | 9.4 |

| ¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells (MCF-7). A higher SI value indicates greater selectivity for cancer cells. |

Chapter 4: Modulating Inflammation: A Dual-Action Approach

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. The propionic acid component of the hybrid molecule brings a well-established anti-inflammatory mechanism to the table, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[7] Some quinolones have also been shown to possess immunomodulatory and anti-inflammatory properties.[6][19]

The combination of these two pharmacophores could result in a potent anti-inflammatory agent with a unique mechanism. The derivative might simultaneously inhibit COX enzymes and modulate inflammatory cytokine production, offering a more comprehensive approach to controlling inflammation than either moiety alone.

Experimental Protocol: In Vitro COX Inhibition Assay

Assessing the inhibitory activity against COX-1 and COX-2 is vital to understand the therapeutic potential and potential side-effect profile of a new anti-inflammatory agent.

Objective: To determine the IC₅₀ values of novel derivatives for the inhibition of COX-1 and COX-2 enzymes.

Materials:

-

Commercially available COX-1/COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical). These kits provide a standardized and reliable platform.

-

Novel derivatives and a non-selective NSAID control (e.g., Ibuprofen) and a selective COX-2 inhibitor (e.g., Celecoxib).

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's protocol. This typically includes the enzyme (ovine COX-1 or human recombinant COX-2), heme, and arachidonic acid (the substrate).

-

Compound Addition: Add various concentrations of the novel derivatives and control drugs to the wells of a 96-well plate.

-

Enzyme Reaction Initiation: Add the respective COX enzyme to the wells and incubate for a defined period (e.g., 10 minutes) at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid. The enzyme will convert this into prostaglandin H2, which is then reduced, leading to a colorimetric change that can be measured.

-

Absorbance Measurement: After a set reaction time (e.g., 2 minutes), measure the absorbance at the wavelength specified in the kit protocol.

-

IC₅₀ Calculation: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value. The ratio of IC₅₀ (COX-2) / IC₅₀ (COX-1) provides the COX-2 selectivity index.

Data Presentation: COX Inhibition Profile

The results are best presented in a table that clearly shows the potency and selectivity of the compounds.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index |

| Novel Derivative 1 | 15.5 | 1.2 | 0.08 |

| Novel Derivative 2 | 2.1 | 0.5 | 0.24 |

| Ibuprofen | 12.0 | 25.0 | 2.08 |

| Celecoxib | >100 | 0.05 | <0.0005 |

Conclusion and Future Perspectives

The rational design of quinolone propionic acid derivatives represents a promising strategy in modern drug discovery. By fusing two pharmacophores with distinct and valuable biological activities, we open the door to creating multifunctional therapeutics. The preliminary exploration detailed in this guide suggests that these novel compounds could possess a powerful triad of antimicrobial, anticancer, and anti-inflammatory activities.

The path forward requires a rigorous and systematic evaluation. Future work should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a broader library of derivatives to understand how modifications to the linker and substitution patterns on both the quinolone and propionic acid moieties affect biological activity.

-

Advanced In Vivo Models: Moving beyond preliminary assays to more complex animal models of infection, cancer, and chronic inflammatory diseases.

-

Pharmacokinetic and Toxicological Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiles of lead compounds to determine their viability as clinical candidates.

The journey from a conceptual hybrid to a clinically approved drug is long and challenging. However, the scientific foundation for quinolone propionic acid derivatives is strong, and the potential therapeutic rewards are immense. These molecules stand as a testament to the power of innovative chemical design in addressing complex human diseases.

References

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

-

Martínez-Martínez, L., Pascual, A., & Jacoby, G. A. (2008). Quinolone resistance from plasmids. Clinical Infectious Diseases, 47(Supplement_3), S237-S242. [Link]

-

Hooper, D. C., & Jacoby, G. A. (2015). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 5(9), a025320. [Link]

-

Wikipedia. (2024). Quinolone antibiotic. Wikipedia. [Link]

-

Bush, N. G., Diez-Santos, I., & Waksman, G. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. [Link]

-

Saito, Y., et al. (2018). Fluoroquinolones and propionic acid derivatives induce inflammatory responses in vitro. Journal of Toxicological Sciences, 43(1), 35-43. [Link]

-

Nebo, L., et al. (2014). Nonclassical biological activities of quinolone derivatives. Journal of Pharmacy & Bioallied Sciences, 6(3), 147-154. [Link]

-

Rathing, F., Schepmann, D., & Wünsch, B. (2024). Design of cyclopenta[g]quinolones 4 as novel N-methyl-D-aspartate (NMDA) receptor antagonists. ResearchGate. [Link]

-

Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 103. [Link]

-

El-Malah, A. A., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 28(14), 5567. [Link]

-

Azzman, N. N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24(13), 1136-1157. [Link]

-

Al-Suaily, A. K., et al. (2021). Novel Quinolone Derivatives: Synthesis and Antioxidant Activity. Pharmacia, 68(4), 863-868. [Link]

-

Abida, et al. (2011). Nonclassical Biological Activities of Quinolone Derivatives. Libertas Academica. [Link]

-

Al-Ostoot, F. H., et al. (2025). From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. Pharmaceuticals, 18(1), 1-25. [Link]

-

Gorniak, A., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Pharmaceuticals, 15(11), 1339. [Link]

-

Khan, A. A., et al. (2023). In-silico Studies, Synthesis and Preliminary Biological Evaluation of New Fluoroquinolones-antioxidants Hybrid Compounds. ResearchGate. [Link]

-

Kalinina, E. P., et al. (2022). Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid. Pharmaceutical Chemistry Journal, 56(1), 1-5. [Link]

-

Dwivedi, A., et al. (2019). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 24(21), 3978. [Link]

-

Azzman, N. N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24(13), 1134-1157. [Link]

-

Abida, et al. (2011). Nonclassical Biological Activities of Quinolone Derivatives. ResearchGate. [Link]

-

Neu, H. C. (1987). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases, 9(Suppl 5), S565-S574. [Link]

-

Al-Suaily, A. K., et al. (2021). Novel Quinolone Derivatives: Synthesis and Antioxidant Activity. Scite.ai. [Link]

-

da Silva, A. C. S., et al. (2016). Recent studies about synthesis and biological activity of quinolones and derivatives: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 253-274. [Link]

-

Asif, M. (2014). A review on aryl propionic acid derivatives. ResearchGate. [Link]

-

Foroumadi, A., et al. (2014). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Pharmaceutical and Biomedical Research, 1(1), 1-10. [Link]

-

Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1244-1255. [Link]

-

Hori, S., et al. (2002). Effects of anti-inflammatory drugs on convulsant activity of quinolones: a comparative study of drug interaction between quinolones and anti-inflammatory drugs. Journal of Infection and Chemotherapy, 8(4), 346-350. [Link]

-

Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules, 12(6), 1244-1255. [Link]

-

Chen, Y., et al. (2021). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. Mini-Reviews in Medicinal Chemistry, 21(16), 2261-2275. [Link]

Sources

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluoroquinolones and propionic acid derivatives induce inflammatory responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 13. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nonclassical biological activities of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Bioactivity Profiling of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid: A Multi-Faceted Computational Approach

An In-Depth Technical Guide

Abstract

The early stages of drug discovery are characterized by the high-throughput screening of vast chemical libraries, a process that is both time-consuming and resource-intensive. In silico computational methods offer a powerful alternative, enabling the rapid and cost-effective prediction of a compound's biological activity before committing to expensive and complex wet-lab synthesis and testing. This guide provides a comprehensive, technically-grounded workflow for predicting the bioactivity of a novel compound, 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid. We will dissect the molecule's core structure, identify and validate potential protein targets through homology analysis, and execute a rigorous pipeline of molecular docking, ADMET profiling, and molecular dynamics simulations to build a robust, data-driven hypothesis of its biological function. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage predictive modeling for accelerated discovery.

Introduction: The Rationale for In Silico Prediction

The compound at the center of our investigation is 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid. Its structure features a quinolone ring, a scaffold known to be of significant interest in medicinal chemistry. Quinolone derivatives have demonstrated a wide range of biological activities, including antibacterial, antiviral, and anticancer effects. The core challenge, and the purpose of this guide, is to predict the specific bioactivity of this particular derivative without prior experimental data.

Our approach is built upon a foundational principle of modern drug discovery: the integration of computational and experimental sciences. By simulating the interactions between the compound and potential biological targets, we can prioritize experimental validation, thereby optimizing resource allocation and accelerating the timeline from discovery to clinical application. This guide details a self-validating in silico workflow, emphasizing the causality behind each methodological choice to ensure scientific rigor and reproducibility.

Preliminary Analysis and Target Hypothesis

Before any simulation can begin, a thorough analysis of the ligand and the identification of plausible biological targets are paramount.

Physicochemical Profiling of the Ligand

The first step is to compute the key physicochemical properties of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid. These properties are critical determinants of a molecule's pharmacokinetic behavior, including its absorption, distribution, metabolism, and excretion (ADME). We can utilize established online tools like SwissADME for this purpose.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₄H₁₄N₂O₄ | Basic chemical identity |

| Molecular Weight | 274.27 g/mol | Adheres to Lipinski's Rule of Five (<500) |

| LogP (Consensus) | 1.35 | Indicates good aqueous solubility and membrane permeability |

| Hydrogen Bond Donors | 3 | Adheres to Lipinski's Rule of Five (<5) |

| Hydrogen Bond Acceptors | 5 | Adheres to Lipinski's Rule of Five (<10) |

| Molar Refractivity | 72.50 | Influences ligand binding |

| Topological Polar Surface Area (TPSA) | 99.28 Ų | Suggests good oral bioavailability |

Data generated using representative values from computational tools for illustrative purposes.

The analysis indicates that the compound possesses drug-like properties, making it a viable candidate for further investigation.

Target Identification via Scaffold Homology

The quinolone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of protein targets. A survey of existing literature reveals that substituted quinolones frequently target protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. Specifically, several quinolone-based compounds have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Therefore, we hypothesize that VEGFR-2 is a potential high-priority target for 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid. This hypothesis forms the basis of our subsequent docking and simulation studies.

The In Silico Bioactivity Prediction Workflow

Our predictive workflow is a multi-step process designed to test our hypothesis and build a comprehensive profile of the compound's potential biological activity. Each step serves to validate or refine the output of the previous one.

Caption: A high-level overview of the in silico bioactivity prediction workflow.

Step 1: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. A low binding energy score indicates a more stable and thus more favorable interaction.

Protocol: Molecular Docking against VEGFR-2

-

Protein Preparation:

-

Obtain the crystal structure of VEGFR-2 from the Protein Data Bank (PDB; e.g., PDB ID: 2OH4).

-

Using software like UCSF Chimera or AutoDockTools, remove all water molecules and non-essential co-factors from the PDB file.

-

Add polar hydrogens and assign Gasteiger charges to the protein atoms. This step is critical for accurately calculating electrostatic interactions.

-

Define the binding site (the "grid box") based on the location of the co-crystallized ligand in the original PDB file. This ensures our docking is targeted to a known active site.

-

-

Ligand Preparation:

-

Generate the 3D structure of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Perform energy minimization on the ligand structure using a force field like MMFF94. This ensures the ligand is in a low-energy, realistic conformation.

-

Assign Gasteiger charges and define the rotatable bonds of the ligand.

-

-

Docking Execution:

-

Use a validated docking program such as AutoDock Vina.

-

Run the docking simulation, which will systematically sample different conformations of the ligand within the defined binding site and score them.

-

-

Validation (Trustworthiness Check):

-